Ditert-butylphosphinite;ditert-butylphosphinous acid;palladium;dihydrochloride
Overview
Description
Ditert-butylphosphinite;ditert-butylphosphinous acid;palladium;dihydrochloride is a complex compound that plays a significant role in various chemical reactions and industrial applications. This compound is known for its unique properties and its ability to act as a catalyst in numerous chemical processes.
Preparation Methods
The synthesis of ditert-butylphosphinite;ditert-butylphosphinous acid;palladium;dihydrochloride involves several steps. The preparation typically starts with the reaction of ditert-butylphosphinite with palladium chloride in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and specific reaction times to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency.
Chemical Reactions Analysis
Ditert-butylphosphinite;ditert-butylphosphinous acid;palladium;dihydrochloride is known to undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of palladium.
Reduction: It can also be reduced, often using hydrogen gas or other reducing agents.
Substitution: The compound can participate in substitution reactions where ligands are exchanged. Common reagents used in these reactions include hydrogen gas, oxygen, and various organic solvents. .
Scientific Research Applications
Ditert-butylphosphinite;ditert-butylphosphinous acid;palladium;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is essential in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its applications in drug development and its potential therapeutic effects.
Industry: It is used in various industrial processes to improve product quality and efficiency
Mechanism of Action
The mechanism of action of ditert-butylphosphinite;ditert-butylphosphinous acid;palladium;dihydrochloride involves its ability to act as a catalyst in chemical reactions. The palladium center plays a crucial role in facilitating the transfer of electrons and the formation of new chemical bonds. This compound interacts with molecular targets and pathways involved in the catalytic process, enhancing the reaction rate and selectivity .
Comparison with Similar Compounds
Ditert-butylphosphinite;ditert-butylphosphinous acid;palladium;dihydrochloride can be compared with other similar compounds, such as:
Properties
IUPAC Name |
ditert-butylphosphinite;ditert-butylphosphinous acid;palladium;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H19OP.2C8H18OP.2ClH.2Pd/c4*1-7(2,3)10(9)8(4,5)6;;;;/h2*9H,1-6H3;2*1-6H3;2*1H;;/q;;2*-1;;;; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNABTRGRXAOEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C(C)(C)C)O.CC(C)(C)P(C(C)(C)C)O.CC(C)(C)P(C(C)(C)C)[O-].CC(C)(C)P(C(C)(C)C)[O-].Cl.Cl.[Pd].[Pd] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H76Cl2O4P4Pd2-2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
932.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
386706-31-6 | |
Record name | Dihydrogen Di-mu-chlorotetrakis(di-tert-butylphosphinito)dipalladate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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